molecular formula C7H4ClNO4S B1309868 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride CAS No. 78633-41-7

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Cat. No. B1309868
CAS RN: 78633-41-7
M. Wt: 233.63 g/mol
InChI Key: SPGGKDKJSMZXMT-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to the benzoxazole family, a class of aromatic heterocyclic compounds that contain a benzene ring fused to an oxazole ring. The sulfonyl chloride group attached to the benzoxazole ring makes it a reactive species, suitable for various chemical transformations.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through several methods. One such method is the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, as described in the first paper. This method tolerates a wide range of functional groups and provides a practical route to 2-aryl benzoxazoles in moderate to good yields .

Another approach involves the use of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to give various alkylation products. Reductive desulfonylation can then be optimized to afford desulfonylated products, which are useful in the synthesis of compounds like the anti-inflammatory Oxaprozin .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The sulfonyl chloride group attached to the benzoxazole ring is an electron-withdrawing group that can influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The palladium-catalyzed C-arylation mentioned earlier is an example of a reaction that forms a new carbon-carbon bond . Additionally, the α-sulfonyl anion from the 2-(phenylsulfonyl)methyl-4,5-diaryloxazole reacts with alkyl halides to produce alkylation products, which can be further transformed into other valuable compounds .

A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using ruthenium(II) porphyrin and copper chloride catalysis. This method involves the formation of intermolecular C-N bonds and intramolecular C-O bonds, leading to the simultaneous formation of oxazole or oxazoline derivatives .

Furthermore, a metal-free approach to benzazoles from arylmethyl chlorides and 2-mercaptan/2-hydroxyanilines has been reported. This method uses elemental sulfur as a traceless oxidizing agent and proceeds with good functional group tolerance and scalability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride group and the oxazole ring. The sulfonyl chloride group is highly reactive, making these compounds useful for further chemical transformations. The oxazole ring contributes to the aromaticity and stability of the molecule. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present on the benzoxazole core.

Scientific Research Applications

Antioxidant Capacity Assays

Research into the antioxidant capacity of compounds often involves derivatives of benzoxazole. For instance, studies have shown that certain antioxidants can form coupling adducts with derivatives such as ABTS•+, leading to oxidative degradation into marker compounds with significant antioxidant capacity. This process underscores the role of benzoxazole derivatives in elucidating the pathways and mechanisms of antioxidant assays (Ilyasov et al., 2020).

Synthesis of Benzoxazole Derivatives

The microwave-assisted synthesis of benzoxazole derivatives highlights the importance of these compounds in material science and pharmacology. Such synthetic methods offer a quicker and more efficient means of producing benzoxazole derivatives, which have shown broad pharmacological properties. This signifies the role of benzoxazole derivatives in drug development and material science (Özil & Menteşe, 2020).

Environmental and Biological Applications

The use of sulfonyl chlorides, related to the sulfonyl group in 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, is prevalent in the synthesis of environmental and biological agents. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl) has been used in the formation of various bonds, indicating the versatility and potential of sulfonyl chlorides in developing new chemical entities with environmental and medicinal applications (Chachignon et al., 2017).

Antimicrobial Scaffolds

Benzoxazole scaffolds, closely related to the structure of interest, have been explored for their antimicrobial potential. The structural backbone of benzoxazinoids, for instance, has been identified as a promising scaffold for designing new antimicrobial compounds. This area of research suggests that derivatives of benzoxazole, including possibly 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, could be pivotal in developing novel antimicrobial agents (de Bruijn et al., 2018).

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGKDKJSMZXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408405
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

CAS RN

78633-41-7
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
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